molecular formula C23H25N3OS B11619731 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11619731
M. Wt: 391.5 g/mol
InChI Key: UJPWEWQBHITGDY-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.

    Sulfanylation: The benzodiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Quinoline Derivative Synthesis: The quinoline derivative can be synthesized separately through the cyclization of aniline derivatives with ketones or aldehydes.

    Coupling Reaction: Finally, the benzodiazole-sulfanyl compound is coupled with the quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic rings and sulfanyl group could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways involving benzodiazole or quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The benzodiazole ring could interact with aromatic residues in the target protein, while the sulfanyl group may form hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Similar structure but with one less methyl group.

    2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Similar structure but with two less methyl groups.

Uniqueness

The presence of the pentamethyl-substituted quinoline ring in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone

InChI

InChI=1S/C23H25N3OS/c1-14-10-17-16(3)12-23(4,5)26(20(17)11-15(14)2)21(27)13-28-22-24-18-8-6-7-9-19(18)25-22/h6-12H,13H2,1-5H3,(H,24,25)

InChI Key

UJPWEWQBHITGDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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